molecular formula C19H19F3N8O4S2 B10935759 7-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10935759
M. Wt: 544.5 g/mol
InChI Key: VKLKTUNFUMNNPL-UHFFFAOYSA-N
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Description

The compound “7-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features multiple functional groups, including a pyrazole ring, a tetraazole ring, and a bicyclic structure, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Acetylation and Amination: The acetyl group can be introduced using acetyl chloride or acetic anhydride, followed by amination with suitable amines.

    Formation of the Tetraazole Ring: This can be done through cyclization reactions involving hydrazine derivatives.

    Bicyclic Structure Formation: This step may involve intramolecular cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Scaling Up Reactions: Using larger quantities of reagents and solvents while maintaining reaction conditions.

    Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for treating various diseases.

    Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds.

    Chemical Research: As a model compound for studying complex organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. Generally, it may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • **7-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
  • **7-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Uniqueness

The unique combination of functional groups and the bicyclic structure sets this compound apart from others. Its specific reactivity and potential biological activity make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19F3N8O4S2

Molecular Weight

544.5 g/mol

IUPAC Name

7-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H19F3N8O4S2/c1-28-18(24-26-27-28)36-7-9-6-35-16-13(15(32)30(16)14(9)17(33)34)23-12(31)5-29-10(8-2-3-8)4-11(25-29)19(20,21)22/h4,8,13,16H,2-3,5-7H2,1H3,(H,23,31)(H,33,34)

InChI Key

VKLKTUNFUMNNPL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C(=CC(=N4)C(F)(F)F)C5CC5)SC2)C(=O)O

Origin of Product

United States

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